(6-Methoxypyridin-2-yl)methanamine
Overview
Description
(6-Methoxypyridin-2-yl)methanamine and its derivatives are important in various chemical synthesis processes and have been studied for their diverse applications in material science, medicinal chemistry, and organic synthesis. These compounds are notable for their structural versatility, allowing for a range of chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, substitution, or other organic transformations. For instance, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, which shares a similar methoxypyridine backbone, is achieved through reactions between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine under controlled conditions (Bai Linsha, 2015).
Molecular Structure Analysis
The molecular structure of these compounds can be characterized by techniques such as UV-Vis, IR, 1H NMR, and X-ray crystallography. The structural analysis reveals important features like π…π packing and intramolecular hydrogen bonding, contributing to the stability of the crystal structure and fluorescence properties.
Chemical Reactions and Properties
Methoxypyridines participate in various chemical reactions, serving as precursors for the synthesis of complex molecules. For example, they have been used in the total synthesis of Lycopodium alkaloids, utilizing an Eschenmoser Claisen rearrangement to form key quaternary carbon centers (Vishnumaya Bisai, Richmond Sarpong, 2010).
Scientific Research Applications
Bone Turnover and Osteoporosis Treatment : The compound has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing efficacy in in vivo models of bone turnover and selected for clinical development in osteoporosis treatment (Hutchinson et al., 2003).
Antimicrobial Activities : Derivatives of this compound have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating its potential in treating infections (Thomas, Adhikari, & Shetty, 2010).
Liquid Crystalline Behavior and Luminescence : Certain derivatives exhibit liquid crystalline behavior and are promising as mesogens. They also display luminescent properties, making them interesting for optical studies (Ahipa et al., 2014).
Synthesis of Lycopodium Alkaloids : It has been used in the synthesis of the Lycopodium alkaloid lycoposerramine R, highlighting its utility in complex organic synthesis (Bisai & Sarpong, 2010).
Antibacterial and Antifungal Properties : A synthesized derivative displayed acceptable results in antibacterial and antifungal activity assessments (Rao, Prasad, & Rao, 2013).
Hydrogen Bonding Studies : Research on its salts has contributed to understanding of protonation sites and hydrogen bonding in chemistry (Böck et al., 2021).
Antidepressant Drug Development : It has been explored in the design of compounds targeting serotonin receptors with potential applications in treating depression (Sniecikowska et al., 2019).
Catalysts for Hydroxylation of Alkanes : The compound has been used in studies of diiron(III) complexes as functional models for methane monooxygenases, indicating its role in catalysis and hydroxylation reactions (Sankaralingam & Palaniandavar, 2014).
Safety And Hazards
“(6-Methoxypyridin-2-yl)methanamine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301: Toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician .
properties
IUPAC Name |
(6-methoxypyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLKQBYCORYBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551826 | |
Record name | 1-(6-Methoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-2-yl)methanamine | |
CAS RN |
194658-13-4 | |
Record name | 1-(6-Methoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxypyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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